molecular formula C19H23N3O2S B13095870 2-Butyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide CAS No. 919107-17-8

2-Butyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide

Cat. No.: B13095870
CAS No.: 919107-17-8
M. Wt: 357.5 g/mol
InChI Key: WHQQKHVWLXWWID-UHFFFAOYSA-N
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Description

2-Butyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide is a synthetic organic compound that belongs to the indazole class of chemicals. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Butyl and Methoxy Groups: These groups can be introduced through alkylation and methylation reactions.

    Attachment of the Thiophene Moiety: This step may involve coupling reactions such as Suzuki or Stille coupling.

    Formation of the Carboxamide Group: This can be achieved through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Substitution reactions can occur at the indazole core or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Butyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide: can be compared with other indazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring, in particular, may impart unique electronic properties and interactions with biological targets.

Properties

CAS No.

919107-17-8

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

2-butyl-3-methoxy-N-(2-thiophen-2-ylethyl)indazole-6-carboxamide

InChI

InChI=1S/C19H23N3O2S/c1-3-4-11-22-19(24-2)16-8-7-14(13-17(16)21-22)18(23)20-10-9-15-6-5-12-25-15/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,20,23)

InChI Key

WHQQKHVWLXWWID-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC3=CC=CS3)OC

Origin of Product

United States

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